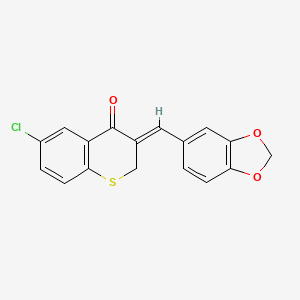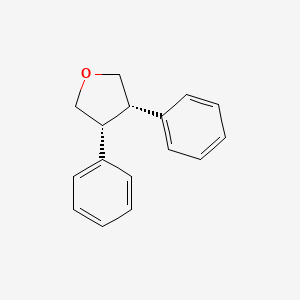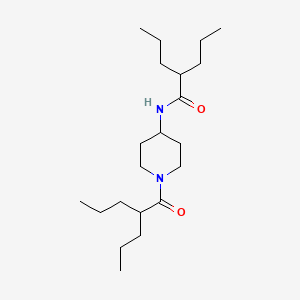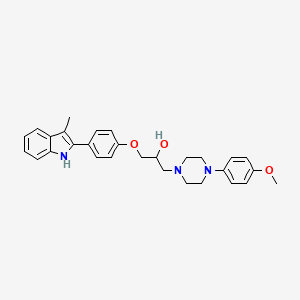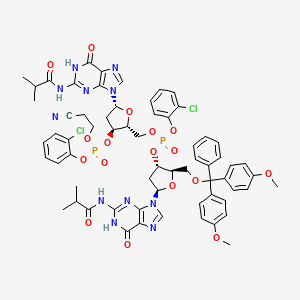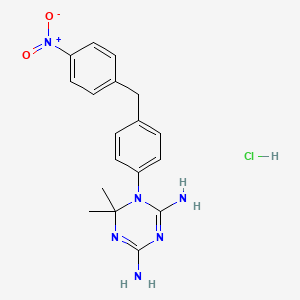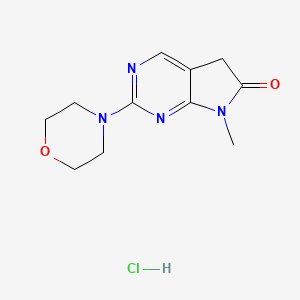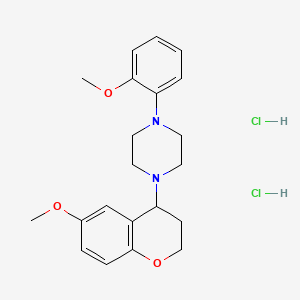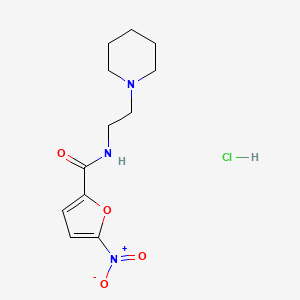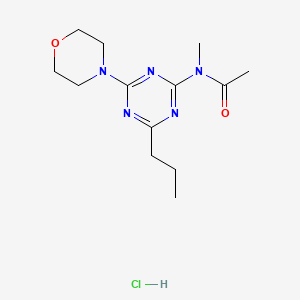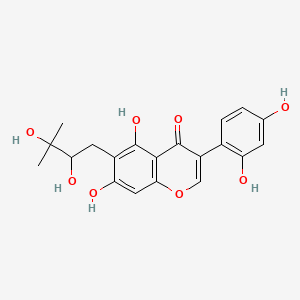
4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-” is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its multiple hydroxyl groups, is likely to exhibit significant biological activity and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common approach might include:
Formation of the benzopyran ring: This can be achieved through cyclization reactions involving phenolic compounds.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Addition of side chains: The 2,3-dihydroxy-3-methylbutyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for higher yields and purity. This may include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing chromatography and crystallization methods to isolate the desired compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学研究应用
Chemistry
Synthesis of derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Antioxidant properties: Due to its multiple hydroxyl groups, the compound can act as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Medicine
Anti-inflammatory effects: The compound may exhibit anti-inflammatory properties by inhibiting key enzymes and pathways involved in inflammation.
Anticancer potential: Research may explore its ability to induce apoptosis in cancer cells or inhibit tumor growth.
Industry
Cosmetics: The compound’s antioxidant properties can be utilized in cosmetic formulations to protect skin from oxidative stress.
Food additives: It may be used as a natural preservative due to its ability to inhibit oxidation.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Antioxidant activity: By donating hydrogen atoms or electrons, it neutralizes free radicals.
Enzyme inhibition: It may inhibit enzymes like cyclooxygenase (COX) involved in inflammation.
Signal transduction pathways: The compound can modulate pathways like NF-κB, which play a role in inflammation and cancer.
相似化合物的比较
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects.
Uniqueness
The unique combination of hydroxyl groups and side chains in “4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-” may confer distinct biological activities and therapeutic potential compared to other flavonoids.
属性
CAS 编号 |
91681-63-9 |
|---|---|
分子式 |
C20H20O8 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H20O8/c1-20(2,27)16(24)6-11-14(23)7-15-17(18(11)25)19(26)12(8-28-15)10-4-3-9(21)5-13(10)22/h3-5,7-8,16,21-25,27H,6H2,1-2H3 |
InChI 键 |
NRMWLDDPZIYFLO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(CC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


